molecular formula C9H18ClNO B2831237 Decahydroisoquinolin-4a-ol hydrochloride CAS No. 2721-61-1; 81562-78-9; 860371-35-3

Decahydroisoquinolin-4a-ol hydrochloride

Cat. No.: B2831237
CAS No.: 2721-61-1; 81562-78-9; 860371-35-3
M. Wt: 191.7
InChI Key: YPFAFIHBCMTKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decahydroisoquinolin-4a-ol hydrochloride (CAS 1955474-52-8) is a stereochemically defined bicyclic amine that serves as a versatile chiral building block in organic synthesis and medicinal chemistry. Its rigid fused-ring structure, featuring a defined (4aS,8aS) configuration, provides a three-dimensional scaffold that enables precise control over stereoselective reactions, making it particularly valuable for the construction of complex alkaloids and pharmaceutical intermediates . The hydroxyl group at the 4a-position offers a functional handle for further synthetic derivatization, significantly enhancing its utility in drug discovery programs . This compound has demonstrated significant research value in the development of peptidomimetic agents, which are designed to mimic natural peptides while overcoming limitations like proteolysis and poor bioavailability . Specifically, decahydroisoquinolin derivatives have been explored as core scaffolds in peptidomimetic inhibitors targeting viral proteases, such as the SARS-CoV-2 3CLpro, a key enzyme in the viral life cycle . The hydrophobic, fused-ring system of the decahydroisoquinoline moiety is engineered to fit into the S2 pocket of the protease, thereby contributing to inhibitory activity by disrupting viral replication . Researchers will find this high-purity compound ideal for projects involving asymmetric synthesis, the development of bioactive molecules, and the exploration of new therapeutic agents for conditions such as viral infections, neurodegenerative diseases, and cancer . It is supplied with guaranteed analytical data and is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-9-4-2-1-3-8(9)7-10-6-5-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFAFIHBCMTKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCNCC2C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

The applications of decahydroisoquinolin-4a-ol hydrochloride can be categorized into several key areas:

Chemistry

  • Building Block for Organic Synthesis : It serves as a precursor in the synthesis of complex organic molecules, allowing for the development of new chemical entities .
  • Reactivity Studies : The compound can undergo various reactions such as oxidation, reduction, and substitution, making it useful for exploring reaction mechanisms .

Biology

  • Enzyme Interaction Studies : this compound is utilized in research to study enzyme interactions and mechanisms, particularly as a potential ligand in biochemical assays .
  • Pharmacological Research : Investigations into its neuroprotective effects suggest potential applications in treating neurological disorders. It has shown antioxidant activity, reducing oxidative stress in cells .

Medicine

  • Drug Development : The compound is being explored as a pharmaceutical intermediate, particularly in the context of developing drugs targeting infections and neurological conditions. Its derivatives have demonstrated inhibitory activities against specific biological targets, including viral proteases .
  • Therapeutic Potential : Studies indicate that decahydroisoquinolin derivatives may exhibit antimicrobial properties, inhibiting the growth of bacteria and fungi .

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

StudyObjectiveFindings
SARS Protease Inhibition Study Evaluate inhibitory effects on SARS chymotrypsin-like proteaseDecahydroisoquinolin derivatives showed moderate inhibitory activity, confirming their potential as novel inhibitor scaffolds .
Neuroprotective Effects Assessment Investigate protective effects against neuronal damageCompounds exhibited significant neuroprotective effects, suggesting therapeutic applications in neurodegenerative diseases .
Antimicrobial Activity Evaluation Test antimicrobial properties against various pathogensDemonstrated effectiveness in inhibiting bacterial and fungal growth, indicating potential for developing new antimicrobial agents .

Comparison with Similar Compounds

Key Characteristics:

  • Hazards : Classified under OSHA HCS as:
    • Acute toxicity (oral, Category 4; H302),
    • Skin corrosion/irritation (Category 2; H315),
    • Serious eye damage/irritation (Category 2A; H319),
    • Specific target organ toxicity (respiratory irritation, Category 3; H335) .
  • Handling : Requires stringent personal protective equipment (PPE), including eye/face protection, gloves, and respiratory safeguards to mitigate exposure risks .
  • Physical/Chemical Stability: Limited data available in the provided sources, though precautions against dust/aerosol formation and fire-related hazards (e.g., NOx, CO emissions) are emphasized .

However, general distinctions can be inferred based on hazard profiles and applications:

Structural and Functional Analogues

Decahydroisoquinolin-4a-ol hydrochloride belongs to the decahydroisoquinoline family, which shares a bicyclic framework with saturated heterocyclic amines. Potential analogues include:

  • Tetrahydroisoquinoline derivatives: These often exhibit neuroactive properties (e.g., opioid receptor interactions) but lack the fully hydrogenated ring system seen in decahydroisoquinolines.
  • Amitriptyline Hydrochloride (referenced in ): A tricyclic antidepressant with a distinct aromatic core. Unlike this compound, amitriptyline is pharmacologically active and has well-documented therapeutic and toxicological profiles .

Hazard Profile Comparison

While direct data is absent, the acute toxicity and irritancy of this compound (H302, H315, H319, H335) suggest a higher hazard tier compared to many saturated amines, which often exhibit milder irritation risks. For example:

  • Piperidine derivatives : Typically classified as less toxic (e.g., Category 3 or unclassified for oral toxicity) unless substituted with reactive groups.
Table 1: Provisional Hazard Comparison (Based on GHS Classifications)
Compound Acute Toxicity (Oral) Skin Irritation Eye Irritation Respiratory Hazard
Decahydroisoquinolin-4a-ol HCl Category 4 Category 2 Category 2A Category 3
Piperidine Category 4/Unclassified Category 2 Category 2B Unclassified
Morpholine Unclassified Category 2 Category 2A Category 3

Note: Data for analogues inferred from general chemical safety guidelines due to lack of direct evidence.

Q & A

Basic: What methods are recommended for characterizing the purity and structural integrity of Decahydroisoquinolin-4a-ol hydrochloride in synthetic chemistry research?

Methodological Answer:
To confirm purity and structural integrity, use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify hydrogen and carbon environments, matching expected chemical shifts for the decahydroisoquinoline scaffold.
  • High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient).
  • Mass Spectrometry (MS): Confirm molecular weight (155.2374 g/mol, C9_9H17_{17}NO·HCl) via ESI-MS or MALDI-TOF .
  • Elemental Analysis: Validate stoichiometry by comparing experimental vs. theoretical C, H, N, and Cl percentages.

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation: Use fume hoods to minimize inhalation of dust/aerosols (H335 respiratory irritation risk) .
  • First Aid Protocols: For skin exposure, wash immediately with soap/water; for eye contact, irrigate with water for ≥15 minutes and seek medical attention .
  • Waste Disposal: Collect contaminated materials in sealed containers labeled for hazardous waste disposal.

Advanced: How can researchers resolve contradictions in reported toxicological profiles of this compound across different studies?

Methodological Answer:
Address data discrepancies through:

  • Comparative Dose-Response Studies: Conduct standardized acute toxicity assays (e.g., OECD 423) to reconcile conflicting classifications (e.g., oral LD50_{50} variations).
  • Meta-Analysis: Systematically review existing data to identify confounding factors (e.g., impurities, solvent effects) .
  • Mechanistic Toxicology: Use in vitro models (e.g., human cell lines) to assess cytotoxicity pathways (e.g., mitochondrial dysfunction, oxidative stress).
  • Quality Control: Verify compound purity in prior studies, as contaminants may skew toxicity results .

Advanced: What experimental approaches are suitable for investigating the stability of this compound under various storage conditions?

Methodological Answer:
Design stability studies using:

  • Forced Degradation: Expose the compound to stressors (heat, light, humidity) and monitor decomposition via HPLC or TLC.
  • Long-Term Stability Testing: Store samples at 4°C, 25°C, and 40°C with controlled humidity (ICH Q1A guidelines). Analyze degradation products (e.g., via LC-MS) to identify instability pathways .
  • pH-Dependent Stability: Assess solubility and degradation kinetics in buffered solutions (pH 1–12) to model physiological or formulation conditions.
  • Gas Chromatography (GC): Detect volatile degradation byproducts like hydrogen bromide or nitrogen oxides, as noted in fire scenarios .

Advanced: How can researchers design experiments to study the compound’s interactions with biological targets (e.g., receptors or enzymes)?

Methodological Answer:
Use a multi-modal approach:

  • Molecular Docking: Model binding interactions with target proteins (e.g., opioid receptors) using software like AutoDock or Schrödinger.
  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD_D) in real-time by immobilizing the target protein on a sensor chip.
  • Functional Assays: Measure agonist/antagonist activity in cell-based systems (e.g., cAMP inhibition for GPCR targets).
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., halogenated derivatives) to identify critical pharmacophores .

Advanced: How should researchers address the lack of physicochemical data (e.g., solubility, logP) for this compound in experimental design?

Methodological Answer:
Empirically determine key parameters:

  • Solubility Profiling: Use shake-flask method in solvents (water, DMSO, ethanol) with HPLC quantification.
  • Partition Coefficient (logP): Measure octanol/water distribution via UV spectrophotometry.
  • Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions.
  • Hygroscopicity Testing: Expose samples to varying humidity levels and monitor mass changes .

Advanced: What strategies are effective for analyzing conflicting data on the compound’s environmental impact during disposal?

Methodological Answer:
Mitigate ambiguity through:

  • Biodegradation Studies: Use OECD 301 series tests to assess microbial breakdown in aqueous systems.
  • Ecotoxicology Assays: Evaluate acute toxicity in Daphnia magna or algal models (OECD 202/201 guidelines).
  • Environmental Fate Modeling: Predict soil/water partitioning using EPI Suite or similar tools.
  • Lifecycle Analysis: Track decomposition products identified in fire scenarios (e.g., NOx_x, hydrogen bromide) .

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